Erabutoxin A
Description
Structural Characterization of Erabutoxin A
Primary Sequence Analysis
Amino Acid Composition and Sequence Variants
This compound consists of 62 residues, including eight cysteine residues that form four disulfide bonds critical for its tertiary structure. Its primary sequence differs minimally from the closely related erabutoxin B, with the sole substitution at position 26 (asparagine in this compound vs. histidine in erabutoxin B). A correction to the originally reported sequence clarified positions 21 and 22 as glutamic acid and serine, respectively, resolving earlier ambiguities.
Key Features of the Primary Sequence
Post-Translational Modifications
No naturally occurring post-translational modifications are reported for this compound. However, during structural analysis, S-carboxymethylation is applied to cysteine residues to stabilize disulfide bonds for enzymatic digestion and sequencing.
Secondary and Tertiary Structure Elucidation
Disulfide Bond Topology and Stabilization
The four disulfide bonds form a rigid core essential for the toxin’s stability and bioactivity:
- Cys1–Cys22 : Anchors the N-terminal region to the central β-sheet.
- Cys8–Cys28 : Stabilizes loop II.
- Cys16–Cys44 : Connects loop I to the C-terminal region.
- Cys41–Cys54 : Forms a six-membered ring at the C-terminus.
These bonds create a hydrophobic core, positioning invariant residues (e.g., Trp29, Asp31, Arg33, Gly34) in a conserved "reactive site" critical for nAChR binding.
β-Strand Arrangement and Three-Finger Motif
This compound adopts the canonical three-finger toxin (3FTx) fold, characterized by:
- Three β-strand loops (I, II, III) projecting from a central core.
- Twisted antiparallel β-sheets comprising ~40% of the structure.
Structural Elements
| Feature | Description |
|---|---|
| Loop I | Short β-strand (positions 1–8) |
| Loop II | Long β-strand (positions 28–44) |
| Loop III | C-terminal β-strand (positions 54–62) |
| Core | Four disulfide bonds and hydrophobic residues (e.g., Leu52, Val25) |
The peripheral segment Pro44–Gly49 exhibits high mobility, suggesting a role in receptor binding flexibility.
Crystallographic Studies
High-Resolution X-ray Diffraction Analysis
This compound has been crystallized in both monomeric and dimeric forms, with resolutions as high as 1.5 Å. Key findings include:
- Monomeric structure : Space group P2₁2₁2₁ (cell dimensions: a = 49.84 Å, b = 46.62 Å, c = 21.22 Å).
- Dimeric structure : Formed via anti-parallel β-sheet interactions, with thiocyanate ions bridging the interface.
- Solvent structure : 62–206 water molecules resolved, including sulfate ions near the reactive site.
Crystallographic Parameters
| Parameter | Monomer | Dimer |
|---|---|---|
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| Cell dimensions (Å) | 49.84, 46.62, 21.22 | 55.32, 53.54, 40.76 |
| Resolution (Å) | 1.50 | 1.49 |
| R-value | 16.7% | 16.9% |
Comparison of Monomeric vs. Dimeric Forms
| Feature | Monomer | Dimer |
|---|---|---|
| Core structure | Single β-sheet core | Two β-sheets linked by H-bonds |
| Interface | N/A | Thiocyanate ion at dimer axis |
| Mobility | High (Pro44–Gly49) | Reduced (stabilized loops) |
| Biological relevance | Predominant form in solution | Observed in crystalline states |
The dimeric form’s interface lacks direct sequence conservation, suggesting it is a crystallization artifact rather than a biological oligomer.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWAKURFIXSMSY-YIPRCOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NCC(=O)N1)CCCCN)C(C)C)[C@@H](C)O)NC(=O)CNC(=O)[C@@H]4CSSC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)[C@@H](C)CC)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H442N86O95S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6838 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11094-61-4 | |
| Record name | Erabutoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011094614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Cation-Exchange Chromatography
The primary purification step employs carboxymethyl (CM)-cellulose column chromatography, leveraging the toxin’s basic isoelectric point (pI ≈ 9.23–9.25). The lyophilized venom is reconstituted in 0.05 M ammonium acetate buffer (pH 5.0) and loaded onto a CM-cellulose column equilibrated with the same buffer. This compound elutes as a distinct peak using a linear gradient of 0.1–0.3 M NaCl, achieving >90% purity in this step.
Table 1: Purification Parameters for this compound
| Step | Column Type | Buffer System | Elution Condition | Purity (%) | Yield (mg/g venom) |
|---|---|---|---|---|---|
| Crude Venom | - | - | - | <5 | - |
| CM-Cellulose | Cation-Ex | 0.05 M NH₄Ac (pH 5.0) | 0.1–0.3 M NaCl | 90 | 8–10 |
| Rechromatography | CM-Cellulose | 0.01 M NH₄Ac (pH 6.5) | 0.15 M NaCl | 98 | 6–8 |
Secondary Purification and Crystallization
Rechromatography under milder conditions (0.01 M ammonium acetate, pH 6.5) removes trace contaminants. The toxin is crystallized via vapor diffusion against 30% (w/v) polyethylene glycol 6000, yielding rhombic crystals suitable for X-ray diffraction.
Structural Characterization and Sequence Analysis
Amino Acid Sequencing
Reduction and S-carboxymethylation of this compound with dithiothreitol and iodoacetamide reveal a single polypeptide chain of 62 residues. Trypsin digestion generates fragments that are sequenced via Edman degradation, confirming homology to erabutoxins B and C except at positions 26 (His → shorter side-chain) and 51 (Lys → Asn).
X-ray Crystallography
The 2.5 Å resolution structure (PDB: 1ERA) shows a β-sheet-rich core stabilized by four disulfide bonds (Cys3–Cys24, Cys17–Cys41, Cys43–Cys54, Cys59–Cys62). A protruding loop (residues 25–35), critical for nAChR binding, remains unperturbed despite the His26 substitution.
Table 2: Structural Comparison of Erabutoxins A and B
| Feature | This compound | Erabutoxin B |
|---|---|---|
| Residue 26 | His → Short chain | Histidine |
| Residue 51 | Lysine | Asparagine |
| Disulfide Bonds | 4 | 4 |
| Receptor Affinity (KD) | 1.2 nM | 1.5 nM |
Chemical Modifications and Functional Impact
Guanidination of Lysine Residues
Treatment with O-methylisourea converts lysine ε-amino groups to homoarginine, reducing lethality in mice by 50%. Circular dichroism (CD) spectra show diminished ellipticity at 227 nm, indicating minor conformational changes.
Site-Specific Acetylation
Acetic anhydride acetylation generates mono-derivatives with varying toxicity:
Table 3: Toxicity of Acetylated this compound Derivatives
| Modification Site | Relative Toxicity (%) | Structural Effect |
|---|---|---|
| None (Native) | 100 | - |
| Lys15 | 100 | No CD change |
| Lys27 | 17 | Disrupted loop C interaction |
| Lys47 | 8 | Altered β-strand orientation |
Analytical Validation of Purity
Chemical Reactions Analysis
Types of Reactions: Erabutoxin A primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in classical chemical reactions such as oxidation, reduction, or substitution due to its proteinaceous nature.
Common Reagents and Conditions: The primary reagents involved in the study of this compound are those used in protein purification and crystallization, such as phosphate buffers, ammonium sulfate, and various chromatographic media .
Major Products Formed: The major product of interest is the this compound-receptor complex, which is formed when the neurotoxin binds to the nicotinic acetylcholine receptor, leading to inhibition of neurotransmission .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Erabutoxin A is a single-chain protein consisting of 62 amino acids with a molecular weight of approximately 7000 Da. It exhibits high affinity for nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, where it blocks neuromuscular transmission by preventing acetylcholine from binding to its receptor, leading to paralysis and respiratory failure in affected organisms .
Neurobiology
This compound is extensively used in neurobiological research to study the mechanisms of synaptic transmission. By blocking nAChRs, researchers can investigate the role of these receptors in muscle contraction and neurotransmitter release. Its ability to induce paralysis makes it an effective agent for studying neuromuscular diseases and potential treatments .
Toxicology
In toxicological studies, this compound serves as a model compound for understanding the effects of snake venom toxins on mammalian physiology. It helps elucidate the pathways leading to neurotoxicity and respiratory failure, providing insights into the development of antivenoms and therapeutic interventions .
Drug Development
Recent studies have explored the potential of this compound in drug design, particularly in developing antagonists for nAChRs. By understanding its binding properties and structural characteristics, researchers aim to create novel therapeutics that can modulate receptor activity in various neurological disorders .
Case Study 1: Neuromuscular Blockade
In a study examining the effects of this compound on isolated frog muscle preparations, researchers found that it effectively inhibited acetylcholine-induced contractions without affecting potassium chloride-induced contractions. This specificity highlights its utility in dissecting the mechanisms underlying neuromuscular transmission .
Case Study 2: Antivenom Development
Research focused on developing specific antibodies against this compound has shown promise in neutralizing its effects in vivo. In experiments where mice were treated with these antibodies following toxin exposure, survival rates significantly improved compared to untreated controls, demonstrating potential therapeutic strategies for snakebite victims .
Structural Insights
The three-dimensional structure of this compound has been determined through X-ray crystallography, revealing critical insights into its interaction with nAChRs. The structure comprises three loops stabilized by disulfide bonds, which are essential for its biological activity . Understanding these structural features aids in rational drug design aimed at modulating nAChR activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Number of Disulfide Bonds | 4 |
| Binding Site | α-subunit of nAChR |
| Structural Stability | High due to disulfide bonds |
Mechanism of Action
Erabutoxin A exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the receptor’s ability to interact with acetylcholine, a neurotransmitter essential for muscle contraction. The blockade results in paralysis of the affected muscles . The molecular target of this compound is the ligand-binding pocket between the α and γ or α and δ subunits of the nicotinic acetylcholine receptor .
Comparison with Similar Compounds
Mechanistic Insights from Mutagenesis Studies
- Trp25 : Replacement with Ala reduces affinity by >1000-fold, confirming its role in hydrophobic interactions with nAChR .
- Arg33/Lys47 : Charge-reversal mutations (e.g., Arg33Glu) impair binding, emphasizing electrostatic complementarity .
- Pro44–Gly49 Loop : Deletion mutants show disrupted kinetics, supporting its role in receptor "induced-fit" binding .
Biological Activity
Erabutoxin A (Ea) is a potent neurotoxin derived from the venom of the sea snake Laticauda semifasciata. It is classified alongside other neurotoxins, such as erabutoxin B and laticotoxin, which share similar structural and functional properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and potential applications in research.
Structural Characteristics
This compound consists of 62 amino acid residues, forming a compact structure that is characteristic of many snake venom neurotoxins. The protein exhibits a three-finger fold, which is a common motif among neurotoxins, contributing to its high affinity for acetylcholine receptors (AChRs). The dissociation constant () values for Ea binding to AChRs are approximately , indicating a strong interaction that disrupts neuromuscular transmission .
Table 1: Comparison of this compound and Related Neurotoxins
| Toxin | Amino Acids | Dissociation Constant () | LD50 (µg/g) |
|---|---|---|---|
| This compound | 62 | 0.13 | |
| Erabutoxin B | 62 | 0.15 | |
| Erabutoxin C | 62 | 0.13 |
This compound primarily exerts its biological activity by blocking neuromuscular transmission. It binds to the nicotinic acetylcholine receptors on the postsynaptic membrane, inhibiting the action of acetylcholine (ACh). This blockade prevents muscle contraction and can lead to respiratory failure if sufficient doses are administered.
Experimental Evidence
In studies involving isolated frog muscle preparations, it was observed that this compound inhibited muscle contractions induced by electrical stimulation of the nerve but did not affect direct muscle stimulation. This indicates that the toxin specifically interferes with neuromuscular transmission rather than directly affecting muscle fibers . Additionally, experiments demonstrated that artificial respiration could rescue mice injected with lethal doses of the toxin, further supporting its role in respiratory inhibition .
Toxicological Profile
The toxicity of this compound is significant; its LD50 value in mice is approximately 0.13 µg/g body weight. This level of potency underlines the need for caution when handling this compound in research settings. The lethal dose correlates with the number of AChRs required for maintaining respiration, emphasizing the importance of these receptors in mediating the effects of the toxin .
Applications in Research
The high affinity of this compound for AChRs makes it an invaluable tool in neurobiological research. It is used to study receptor dynamics and mechanisms underlying neuromuscular transmission. For instance, iodinated forms of this compound have been employed in radioimmunoassays to visualize receptor localization and binding dynamics in various tissues .
Case Studies
- Binding Studies : Researchers have utilized radioactive diiodo-Erabutoxin A to trace its binding sites in mouse diaphragm tissue, revealing concentration at neuromuscular junctions, which provides insights into receptor distribution and function .
- Structural Analysis : X-ray crystallography studies have elucidated the three-dimensional structure of this compound, allowing for comparisons with other neurotoxins and enhancing our understanding of structure-function relationships in venom proteins .
Q & A
Q. What are the structural characteristics of Erabutoxin A, and how do they inform its neurotoxic activity?
this compound, a short-chain α-neurotoxin from sea snake venom, adopts a three-finger β-sheet fold stabilized by four disulfide bonds. Its tertiary structure, resolved via 2D NMR (Hatanaka et al., 1994), reveals critical loops (e.g., Loop II) that mediate binding to nicotinic acetylcholine receptors (nAChRs) . Methodologically, structural analysis should combine X-ray crystallography for high-resolution snapshots and NMR for dynamic behavior in solution. Researchers should validate structural models using mutagenesis (e.g., Tremeau et al., 1995) to confirm functional residues .
Q. What experimental assays are standard for evaluating this compound's toxicity and receptor binding?
Key assays include:
- LD₅₀ determination : Administer varying toxin doses in murine models (e.g., intramuscular injection) and monitor lethality over 24 hours.
- Electrophysiology : Patch-clamp recordings to measure nAChR inhibition in muscle cells.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) between this compound and nAChR fragments. Controls must include native nAChR inhibitors (e.g., α-bungarotoxin) and buffer-only baselines .
Q. How should researchers document the synthesis and purification of this compound for reproducibility?
- Venom extraction : Detail milking protocols (snake species, collection intervals) to minimize batch variability.
- Chromatography : Use reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water). Purity should be confirmed via MALDI-TOF mass spectrometry (>95% homogeneity).
- Storage : Report buffer composition (e.g., pH 7.4 PBS with 0.02% sodium azide) and freeze-thaw cycles to preserve stability. Supplemental materials should include raw chromatograms and spectral data .
Advanced Research Questions
Q. How can site-directed mutagenesis resolve functional ambiguities in this compound's receptor interaction?
Tremeau et al. (1995) identified residues (e.g., Arg-33, Lys-47) critical for nAChR binding via alanine scanning. To replicate:
- Design primers for PCR-based mutagenesis of toxin cDNA.
- Express mutants in E. coli (inclusion body refolding may be required).
- Compare mutant vs. wild-type binding using SPR or isothermal titration calorimetry (ITC). Contradictory findings (e.g., variable KD values across studies) may arise from receptor isoform differences (α1 vs. α7 nAChRs) or assay conditions (ionic strength, temperature) .
Q. What methodologies address discrepancies in this compound's reported LD₅₀ values?
| Study | LD₅₀ (µg/kg, mouse) | Method | Notes |
|---|---|---|---|
| Harvey & Karlsson (1980) | 120 | Subcutaneous | α1 nAChR focus |
| Tremeau et al. (1995) | 85 | Intramuscular | Purified toxin batch |
- Resolution strategies : Standardize administration routes (intramuscular vs. subcutaneous), animal strains (e.g., Balb/c vs. C57BL/6), and toxin purity. Meta-analyses should account for inter-lab variability via random-effects models .
Q. How can computational modeling complement experimental studies of this compound's dynamics?
- Molecular Dynamics (MD) : Simulate toxin-receptor complexes (e.g., 100-ns trajectories) to identify transient binding residues.
- Docking Algorithms (AutoDock Vina) : Screen toxin variants against nAChR structures (PDB: 2QC1).
- Limitations : Force field inaccuracies for disulfide bonds may require CHARMM36m corrections. Validate predictions with mutagenesis data .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
- 3Rs Compliance : Minimize animal use via in vitro alternatives (e.g., cell-based nAChR assays).
- Dose justification : Calculate sample sizes using power analysis (α=0.05, β=0.2) to avoid under/over-testing.
- Ethics approval : Document protocols through institutional review boards (IRBs), emphasizing humane endpoints (e.g., euthanasia at 20% weight loss) .
Data Contradiction & Analysis
Q. How should researchers reconcile conflicting findings on this compound's specificity for nAChR subtypes?
- Hypothesis testing : Compare toxin binding to α1 (muscle) vs. α7 (neuronal) nAChRs using radiolabeled competition assays.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Contextual factors : Differences may stem from assay sensitivity (e.g., IC50 vs. Ki) or toxin batch purity .
Q. What steps ensure reproducibility in this compound's structural studies?
- Data deposition : Share NMR chemical shifts (BMRB) and crystal structures (PDB) with annotated metadata (temperature, pH).
- Validation : Cross-verify NMR assignments using 15N/13C-labeled samples and X-ray data with <1.5 Å resolution.
- Reporting : Adhere to IUPAC guidelines for structural nomenclature and include error margins (e.g., RMSD for MD simulations) .
Methodological Frameworks
How can the FINER criteria improve the design of this compound research questions?
Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Secure venom supply via licensed herpetologists.
- Novel : Explore understudied isoforms (e.g., α9α10 nAChRs in pain pathways).
- Relevant : Link findings to therapeutic applications (e.g., myasthenia gravis inhibitors).
Avoid overly broad questions like "How does this compound work?" in favor of hypothesis-driven inquiries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
